![molecular formula C10H9ClN6S B11053289 6-(4-chloro-1-methyl-1H-pyrazol-5-yl)-3-cyclopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11053289.png)

6-(4-chloro-1-methyl-1H-pyrazol-5-yl)-3-cyclopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

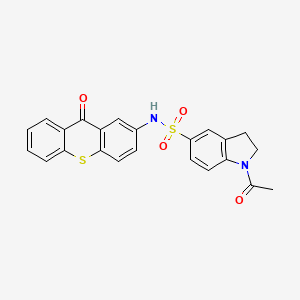

6-(4-Chlor-1-methyl-1H-pyrazol-5-yl)-3-cyclopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol ist eine heterocyclische Verbindung, die mehrere funktionelle Gruppen vereint und sie damit zu einem Molekül von Interesse in verschiedenen Bereichen der wissenschaftlichen Forschung macht.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 6-(4-Chlor-1-methyl-1H-pyrazol-5-yl)-3-cyclopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol beinhaltet typischerweise mehrstufige Reaktionen, die von leicht verfügbaren Vorläufern ausgehen. Ein gängiger Syntheseweg beinhaltet:

Bildung des Pyrazolrings: Der erste Schritt beinhaltet die Synthese des 4-Chlor-1-methyl-1H-pyrazolrings. Dies kann durch die Reaktion von Hydrazin mit 4-Chlor-3-oxobutansäure erreicht werden, gefolgt von einer Cyclisierung.

Einführung der Cyclopropylgruppe: Die Cyclopropylgruppe wird durch eine Cyclopropanierungsreaktion eingeführt, wobei häufig Diazomethan oder ähnliche Reagenzien verwendet werden.

Bildung des Triazolrings: Der Triazolring wird durch Reaktion des Pyrazol-Zwischenprodukts mit Thiosemicarbazid unter sauren Bedingungen gebildet, was zu einer Cyclisierung und Bildung des Triazol-Thiadiazol-Kerns führt.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung würde wahrscheinlich eine Optimierung des oben genannten Synthesewegs beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dazu gehört die Skalierung der Reaktionen, die Optimierung der Reaktionszeiten und -temperaturen sowie die Verwendung effizienter Reinigungstechniken wie Umkristallisation oder Chromatographie.

Analyse Chemischer Reaktionen

Reaktionstypen

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere am Schwefelatom im Thiadiazolring, was zu Sulfoxid- oder Sulfon-Derivaten führt.

Reduktion: Reduktionsreaktionen können auf die Nitrogruppen (falls vorhanden) oder den Triazolring abzielen und möglicherweise zu Amin-Derivaten führen.

Substitution: Elektrophile Substitutionsreaktionen können am Pyrazolring auftreten, insbesondere an den Positionen neben den Stickstoffatomen.

Gängige Reagenzien und Bedingungen

Oxidation: Gängige Oxidationsmittel sind Wasserstoffperoxid (H₂O₂) und m-Chlorperbenzoesäure (m-CPBA).

Reduktion: Als Reduktionsmittel werden häufig Natriumborhydrid (NaBH₄) oder Lithiumaluminiumhydrid (LiAlH₄) verwendet.

Substitution: Elektrophile Substitutionsreaktionen können Reagenzien wie Halogene (Cl₂, Br₂) oder Nitrierungsmittel (HNO₃) verwenden.

Hauptprodukte

Die Hauptprodukte dieser Reaktionen hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann Oxidation zu Sulfoxiden oder Sulfonen führen, während Reduktion zu Aminen oder anderen reduzierten Derivaten führen kann.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet. Ihre einzigartige Struktur ermöglicht die Erforschung neuer chemischer Reaktionen und die Entwicklung neuartiger Synthesemethoden.

Biologie

Biologisch hat die Verbindung ein Potenzial als Enzyminhibitor gezeigt, insbesondere bei der gezielten Hemmung von Enzymen, die an Stoffwechselwegen beteiligt sind. Ihre strukturellen Merkmale ermöglichen es ihr, mit verschiedenen biologischen Zielstrukturen zu interagieren, was sie zu einem Kandidaten für die Medikamentenentwicklung macht.

Medizin

In der medizinischen Chemie wurde 6-(4-Chlor-1-methyl-1H-pyrazol-5-yl)-3-cyclopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol auf seine Antitumor-, antimikrobiellen und entzündungshemmenden Eigenschaften untersucht. Seine Fähigkeit, bestimmte Enzyme und Stoffwechselwege zu hemmen, macht es zu einem vielversprechenden Leitmolekül für die therapeutische Entwicklung.

Industrie

Industriell kann diese Verbindung aufgrund ihrer Stabilität und Reaktivität bei der Entwicklung neuer Materialien wie Polymere und Beschichtungen verwendet werden.

Wirkmechanismus

Der Wirkmechanismus von 6-(4-Chlor-1-methyl-1H-pyrazol-5-yl)-3-cyclopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Verbindung kann die Enzymaktivität hemmen, indem sie an die aktive Stelle oder an allosterische Stellen bindet und so den Zugang zum Substrat blockiert oder die Konformation des Enzyms verändert. Diese Hemmung kann Stoffwechselwege stören und zu den gewünschten therapeutischen Wirkungen führen.

Wirkmechanismus

The mechanism of action of 6-(4-chloro-1-methyl-1H-pyrazol-5-yl)-3-cyclopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt metabolic pathways, leading to the desired therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 6-(4-Chlorphenyl)-3-cyclopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol

- 6-(4-Methyl-1H-pyrazol-5-yl)-3-cyclopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol

Einzigartigkeit

Im Vergleich zu ähnlichen Verbindungen ist 6-(4-Chlor-1-methyl-1H-pyrazol-5-yl)-3-cyclopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol aufgrund des Vorhandenseins der 4-Chlor-1-methyl-1H-pyrazol-5-yl-Gruppe einzigartig. Dieses spezifische Substitutionsschema verstärkt seine biologische Aktivität und Spezifität gegenüber bestimmten molekularen Zielstrukturen, was es zu einer wirksameren und selektiveren Verbindung in verschiedenen Anwendungen macht.

Eigenschaften

Molekularformel |

C10H9ClN6S |

|---|---|

Molekulargewicht |

280.74 g/mol |

IUPAC-Name |

6-(4-chloro-2-methylpyrazol-3-yl)-3-cyclopropyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |

InChI |

InChI=1S/C10H9ClN6S/c1-16-7(6(11)4-12-16)9-15-17-8(5-2-3-5)13-14-10(17)18-9/h4-5H,2-3H2,1H3 |

InChI-Schlüssel |

IHCITAIPKZAKFQ-UHFFFAOYSA-N |

Kanonische SMILES |

CN1C(=C(C=N1)Cl)C2=NN3C(=NN=C3S2)C4CC4 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![11,12-dihydroxy-4,8-bis(3-methylphenyl)-3,4,4a,5,6,7,7a,8-octahydrochromeno[3,2-i]quinazoline-2(1H)-thione](/img/structure/B11053209.png)

![4,6,12-trimethyl-3,7,8,12-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8-tetraene](/img/structure/B11053217.png)

![5-(2-Methoxyphenyl)-2-(phenylamino)pyrido[2,3-d]pyrimidin-4-ol](/img/structure/B11053218.png)

![4-(2-chloro-4-fluorophenyl)-1-cyclohexyl-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11053238.png)

![Ethyl 2-[(6-amino-4-benzoyl-3,5-dicyano-2-pyridyl)sulfanyl]acetate](/img/structure/B11053245.png)

![6-[1-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-3-(propan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11053259.png)

![4-[(4-ethoxyphenyl)carbonyl]-3-hydroxy-1-(2-hydroxyethyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11053265.png)

![6-amino-8-(3-iodophenyl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile](/img/structure/B11053267.png)

![7-(1,3-benzodioxol-5-yl)-1-[4-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B11053281.png)

![1-benzyl-3,5-dimethyl-4-[(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)methyl]-1H-pyrazole](/img/structure/B11053297.png)

![4,5-dimethyl-3-(phenylsulfonyl)-1-[2-(pyridin-2-yl)ethyl]-1H-pyrrol-2-amine](/img/structure/B11053300.png)